2,3-Dimethoxybenzyl isothiocyanate

Vue d'ensemble

Description

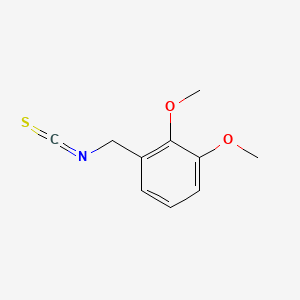

2,3-Dimethoxybenzyl isothiocyanate is an organic compound with the molecular formula C10H11NO2S It is a derivative of benzyl isothiocyanate, characterized by the presence of two methoxy groups attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3-Dimethoxybenzyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethoxybenzylamine with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions. The general reaction scheme is as follows:

2,3-Dimethoxybenzylamine+Thiophosgene→2,3-Dimethoxybenzyl isothiocyanate+Hydrogen chloride

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dimethoxybenzyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.

Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the isothiocyanate group to amines or other functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary or secondary amines in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Thioureas: Formed from nucleophilic substitution reactions.

Sulfonyl Derivatives: Resulting from oxidation reactions.

Amines: Produced through reduction reactions.

Applications De Recherche Scientifique

Anticancer Properties

Mechanism of Action

2,3-Dimethoxybenzyl isothiocyanate exhibits significant anticancer properties through multiple mechanisms. It has been shown to enhance the efficacy of chemotherapeutic agents like doxorubicin in resistant cancer cell lines. In a study involving LoVoDX colon cancer cells, this compound not only improved the effectiveness of doxorubicin but also reduced its toxicity in vivo, suggesting a synergistic effect that could be harnessed for better therapeutic outcomes .

Case Studies

- Hepatocellular Carcinoma : Research indicates that this compound can induce apoptosis in hepatocellular carcinoma cells by increasing oxidative stress and causing DNA damage. In vivo studies demonstrated that this compound could inhibit tumor growth without significant toxicity to normal tissues .

- Colon Cancer : The compound's ability to enhance doxorubicin's effects was particularly noted in resistant colon cancer models, highlighting its potential as an adjunct therapy in overcoming drug resistance .

Tubulin Polymerization Inhibition

Recent studies have identified this compound as a potent inhibitor of tubulin polymerization. This activity is crucial because disrupting tubulin dynamics can lead to cell cycle arrest and apoptosis in cancer cells. The compound demonstrated an IC50 value of 6.6 µM, indicating its strong antiproliferative effects compared to other well-known isothiocyanates .

Antioxidant Activity

Isothiocyanates are known for their antioxidant properties, which help mitigate oxidative stress in cells. This compound has been shown to increase intracellular reactive oxygen species levels while depleting glutathione in cancer cells, further contributing to its anticancer effects by promoting oxidative damage specifically in tumor cells .

Stability and Extraction Studies

Research on the stability of benzylic-type isothiocyanates under hydrodistillation conditions revealed that this compound retains its structure during extraction processes commonly used for essential oils. This stability is crucial for its application in natural product formulations and therapeutic agents derived from plant sources .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

The mechanism of action of 2,3-dimethoxybenzyl isothiocyanate involves its interaction with biological molecules. One key mechanism is the inhibition of tubulin polymerization, which disrupts microtubule formation in cells. This action is significant in cancer research, as it can lead to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other molecular targets, contributing to its antimicrobial and anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

- Benzyl isothiocyanate

- Phenethyl isothiocyanate

- Sulforaphane

Comparison: 2,3-Dimethoxybenzyl isothiocyanate is unique due to the presence of methoxy groups, which can influence its reactivity and biological activity. Compared to benzyl isothiocyanate, the methoxy groups may enhance its solubility and potentially its bioavailability. Phenethyl isothiocyanate and sulforaphane are also known for their anticancer properties, but their structural differences lead to variations in their mechanisms of action and efficacy.

Activité Biologique

2,3-Dimethoxybenzyl isothiocyanate (DMBITC) is a compound derived from cruciferous vegetables, known for its diverse biological activities, particularly in cancer prevention and antimicrobial properties. This article explores the biological activity of DMBITC based on recent research findings, case studies, and data tables.

Chemical Structure and Properties

DMBITC is a member of the isothiocyanate family, characterized by the presence of a thiocyanate group attached to a benzyl structure with two methoxy substituents. Its chemical formula is , and it has shown promising potential in various biological assays.

DMBITC exhibits significant anticancer properties through several mechanisms:

- Induction of Apoptosis : DMBITC has been shown to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential. Studies indicate that it triggers the release of cytochrome c from mitochondria, leading to caspase activation and subsequent cell death .

- Cell Cycle Arrest : Research indicates that DMBITC can arrest the cell cycle at the G2/M phase, inhibiting cancer cell proliferation .

- Inhibition of Tumor Growth : In vivo studies demonstrated that DMBITC inhibited tumor growth in xenograft models, particularly in hematopoietic cancers .

Case Studies

- Hematopoietic Cancer Cells : In a study involving canine hematopoietic cancer cells, DMBITC exhibited a concentration-dependent cytotoxic effect, killing nearly 100% of cancer cells at 20 µM while sparing non-cancerous cells .

- Leukemia Models : DMBITC was effective in reducing the viability of leukemia cell lines, demonstrating its potential as a therapeutic agent against blood cancers .

Antimicrobial Activity

DMBITC also displays antimicrobial properties, particularly against pathogenic bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).

- Minimum Inhibitory Concentration (MIC) : The MIC for DMBITC against MRSA has been reported to range from 2.9 to 110 µg/mL, indicating strong bactericidal activity .

- Mechanism of Action : The antimicrobial effect is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Comparative Biological Activity

To illustrate the potency of DMBITC relative to other isothiocyanates, the following table summarizes key findings from various studies:

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 2,3-Dimethoxybenzyl ITC | 13.0 | Antiproliferative in cancer cells |

| Benzyl Isothiocyanate (BITC) | 8.0 | Induces apoptosis in various cancers |

| Sulforaphane | 2.86 | Antioxidant and anticancer activity |

| Allyl Isothiocyanate | 6.0 | Antimicrobial against MRSA |

Propriétés

IUPAC Name |

1-(isothiocyanatomethyl)-2,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-12-9-5-3-4-8(6-11-7-14)10(9)13-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXLDIINPAOCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188508 | |

| Record name | 2,3-Dimethoxybenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34964-55-1 | |

| Record name | 2,3-Dimethoxybenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034964551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxybenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34964-55-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.